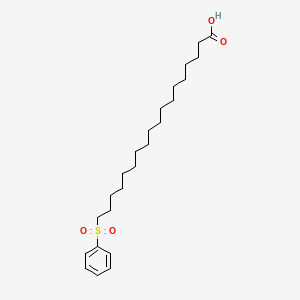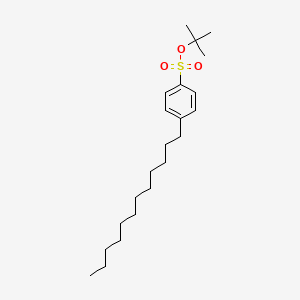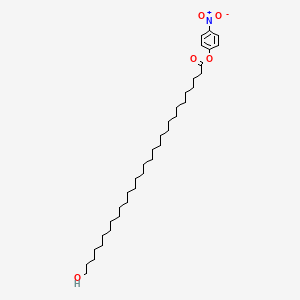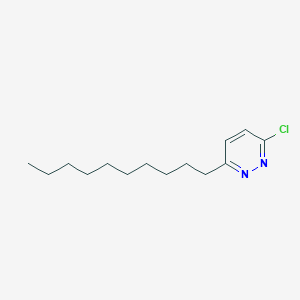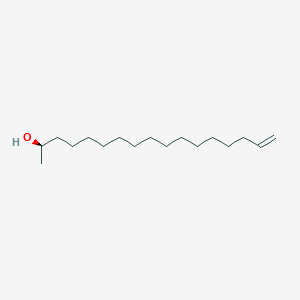
(2R)-heptadec-16-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-heptadec-16-en-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by a long carbon chain with a double bond and a hydroxyl group attached to the second carbon atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-heptadec-16-en-2-ol can be achieved through various methods. One common approach involves the reduction of the corresponding ketone, heptadec-16-en-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of a precursor alkene in the presence of a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize specialized catalysts and controlled reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-heptadec-16-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to other functional groups.
Major Products Formed
Oxidation: Heptadec-16-en-2-one or heptadec-16-enal.
Reduction: Heptadecane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-heptadec-16-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
Mechanism of Action
The mechanism of action of (2R)-heptadec-16-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-heptadec-16-en-2-ol: The enantiomer of (2R)-heptadec-16-en-2-ol with opposite spatial arrangement.
Heptadec-16-en-2-one: The corresponding ketone with similar carbon chain length and double bond.
Heptadecane: The fully saturated alkane with the same carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological targets makes it valuable in various research and industrial applications.
Properties
CAS No. |
185671-83-4 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(2R)-heptadec-16-en-2-ol |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3,17-18H,1,4-16H2,2H3/t17-/m1/s1 |
InChI Key |
MMHQTGCODPIGTE-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCCCC=C)O |
Canonical SMILES |
CC(CCCCCCCCCCCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
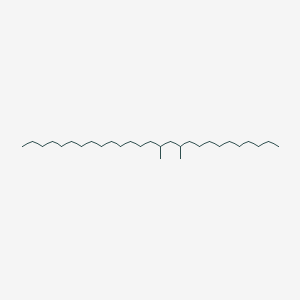
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
